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Compound of Interest

Compound Name: 3-Nonen-2-one

Cat. No.: B088694

This technical guide provides a comprehensive overview of (E)-non-3-en-2-one, a molecule of
interest for researchers, scientists, and drug development professionals. This document details
its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its
established biological activity as a glutathione transferase inhibitor.

IUPAC Name and Chemical Structure

The unambiguous identification of a chemical compound is fundamental in scientific
communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a
standardized nomenclature system for this purpose.

IUPAC Name: (E)-non-3-en-2-one[1]

The name indicates a nine-carbon chain ("non"), a double bond starting at the third carbon ("3-
en"), and a ketone functional group at the second carbon ("-2-one"). The "(E)" prefix specifies
the stereochemistry of the double bond, indicating that the higher priority substituents on each
carbon of the double bond are on opposite sides.

Chemical Structure:
The structural formula of (E)-non-3-en-2-one is:
Molecular Formula: CoH160[2]

SMILES: CCCCC/C=C/C(=0)C[1]
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InChl: InChl=1S/C9H160/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+[1]
InChlKey: HDKLIZDXVUCLHQ-BQYQJAHWSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (E)-non-3-en-2-one
is presented in the table below for easy reference and comparison.

Property Value Reference
Molecular Weight 140.22 g/mol [1]

CAS Number 18402-83-0 ((E)-isomer) [1]
Appearance Colorless liquid [1]

Odor Fruity, berry-like [1]

Boiling Point 85 °C at 12 mmHg

Density 0.848 g/mL at 25 °C

Refractive Index 1.449 at 20 °C

- Insoluble in water; soluble in
Solubility [1]
fats and alcohol

Experimental Protocols: Synthesis of (E)-non-3-en-
2-onhe

The most common and practical laboratory synthesis of 3-nonen-2-one is achieved through a
base-catalyzed aldol condensation reaction between n-hexanal and acetone, followed by
dehydration.[3] This method is advantageous due to the ready availability of the starting
materials and the relatively straightforward procedure.

Reaction Scheme:

Detailed Experimental Protocol:
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This protocol is adapted from a reported optimization study for the synthesis of 3-nonen-2-one.

[3]

Materials:

e n-Hexanal

e Acetone

e 10% aqueous Potassium Hydroxide (KOH) solution

e Hydrochloric acid (HCI) for acidification

« Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
e Anhydrous magnesium sulfate or sodium sulfate for drying

o Standard laboratory glassware for reaction, extraction, and distillation
Procedure:

Step 1: Aldol Addition

 In a round-bottom flask equipped with a magnetic stirrer, combine acetone and n-hexanal in
a 5:1 molar ratio.[3]

e Cool the mixture in an ice bath.

e Slowly add a 10% aqueous solution of potassium hydroxide (KOH) while maintaining the
temperature at approximately 30°C.[3]

« Stir the reaction mixture vigorously for 100 minutes at 30°C.[3] The reaction progress can be
monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The primary
product at this stage is 4-hydroxy-2-nonanone.[3]

Step 2: Dehydration
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 After the aldol addition is complete, carefully acidify the reaction mixture to a pH of 2 using
hydrochloric acid.[3]

» Heat the acidified mixture to 100°C and maintain this temperature for 2 hours with
continuous stirring.[3] This step promotes the elimination of a water molecule to form the a,3-
unsaturated ketone.

Step 3: Work-up and Purification
e Cool the reaction mixture to room temperature.

o Transfer the mixture to a separatory funnel and extract the product with an appropriate
organic solvent (e.g., diethyl ether).

e Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
« Filter to remove the drying agent.

» Remove the solvent under reduced pressure using a rotary evaporator.

e The crude product can be purified by vacuum distillation to yield pure 3-nonen-2-one. The
(E)-isomer is the major product under these conditions.

Expected Outcome: This procedure is reported to yield a high conversion of n-hexanal
(approximately 90%) with a high selectivity for 3-nonen-2-one (approximately 91%).[3]

Biological Activity and Signaling Pathway

(E)-non-3-en-2-one is recognized for its biological activity, notably as an inhibitor of glutathione
transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in detoxification by
catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic
substrates.

The inhibitory mechanism of a,B3-unsaturated ketones like (E)-non-3-en-2-one involves a
Michael addition reaction. The electron-deficient 3-carbon of the enone system is susceptible to
nucleophilic attack by the thiol group (-SH) of the cysteine residue in glutathione. This covalent
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modification of glutathione effectively prevents it from participating in the detoxification

reactions catalyzed by GST.

Below is a DOT script for a diagram illustrating the logical relationship of this inhibitory

mechanism.
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Click to download full resolution via product page
Caption: Mechanism of Glutathione Transferase Inhibition.

This diagram illustrates the Michael addition of glutathione (GSH) to (E)-non-3-en-2-one,
forming a covalent adduct that leads to the inhibition of Glutathione Transferase (GST).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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